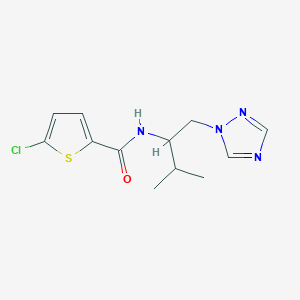

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4OS/c1-8(2)9(5-17-7-14-6-15-17)16-12(18)10-3-4-11(13)19-10/h3-4,6-9H,5H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJCGKDIJXTBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from 1,2,4-triazole through chlorination and subsequent alkylation reactions . The thiophene ring is then introduced through a coupling reaction with a suitable thiophene derivative. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and triazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester

- 5-chloro-1-methyl-1H-1,2,4-triazole

Uniqueness

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a triazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound that combines a thiophene moiety with a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the chlorine atom in the structure may enhance these activities by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | A549 (Lung Cancer) | 15.0 |

| Compound C | HT-29 (Colon Cancer) | 10.0 |

These results suggest that the compound may possess a similar profile, warranting further investigation into its efficacy against specific cancer types.

The mechanism by which this compound exerts its biological effects likely involves interactions with key enzymes or receptors within cells. Triazoles are known to inhibit specific enzymes involved in nucleic acid synthesis, which can lead to apoptosis in cancer cells. Additionally, the compound may modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition of fungal growth at low concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of various triazole-containing compounds on human cancer cell lines. The findings revealed that modifications in the side chains significantly affected the IC50 values, suggesting a structure–activity relationship that could be exploited for drug development.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing 5-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling thiophene-2-carboxylic acid derivatives with amine-containing intermediates under conditions optimized for pH and temperature.

- Triazole ring introduction : Using Huisgen cycloaddition or nucleophilic substitution with 1H-1,2,4-triazole derivatives, often requiring catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour .

- Purification : Recrystallization from water or ethanol-DMF mixtures to achieve >95% purity, monitored via TLC .

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiophene ring vibrations at ~3100 cm⁻¹) .

- ¹H/¹³C NMR : Confirms regiochemistry (e.g., methyl group at δ 1.2–1.5 ppm, triazole protons at δ 8.0–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching C₁₄H₁₅ClN₄O₂S) .

- HPLC : Quantifies purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Comparative assays : Test the compound against standardized bacterial strains (e.g., S. aureus, E. coli) and inflammatory markers (e.g., COX-2 inhibition) under identical conditions .

- Dose-response analysis : Use IC₅₀ values to differentiate target-specific effects from cytotoxicity .

- Structural analogs : Synthesize derivatives with modified triazole or thiophene moieties to isolate pharmacophore contributions .

Q. What computational strategies can optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

- Quantum chemical calculations : Predict reaction energetics for key steps (e.g., amide coupling, cyclization) using DFT methods (B3LYP/6-31G*) .

- Machine learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions for new derivatives .

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Q. How can regioselective modifications of the triazole and thiophene moieties be achieved?

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites on the triazole ring during functionalization .

- Cross-coupling reactions : Employ Suzuki-Miyaura reactions for aryl substitutions on the thiophene ring using Pd(PPh₃)₄ catalysts .

- pH-controlled alkylation : Direct alkyl halides to the triazole N1 position by maintaining basic conditions (pH 10–12) .

Q. What methodologies address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while ensuring aqueous solubility .

- Nanoparticle encapsulation : Formulate with PLGA nanoparticles to enhance bioavailability and reduce precipitation .

- Salt formation : Synthesize hydrochloride or sodium salts to improve polar solvent compatibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsomal assays?

- Species-specific variability : Compare results across human, rat, and mouse microsomes to identify interspecies metabolic differences .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint degradation pathways .

- Structural alerts : Modify regions prone to glucuronidation (e.g., hydroxyl groups) to improve metabolic half-life .

Experimental Design for Mechanistic Studies

Q. What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?

- In vitro : Use HEK293 cells transfected with target receptors (e.g., Toll-like receptors) to study signaling pathways via luciferase reporter assays .

- In vivo : Employ murine inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling to correlate exposure and efficacy .

- Proteomics : Perform SILAC-based mass spectrometry to identify binding partners in treated cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.